4-Hydrazinylfuran-2(5H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydrazinyl-2H-furan-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c5-6-3-1-4(7)8-2-3/h1,6H,2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAWZBPBCPDJPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC(=O)O1)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80550371 | |
| Record name | 4-Hydrazinylfuran-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80550371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112476-60-5 | |
| Record name | 4-Hydrazinylfuran-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80550371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Hydrazinylfuran 2 5h One
Precursor-Based Synthetic Routes to 4-Hydrazinylfuran-2(5H)-one
The most prevalent and well-documented approaches for the synthesis of this compound and its derivatives rely on the use of a pre-formed furan-2(5H)-one scaffold bearing a suitable leaving group at the C4 position. This leaving group is subsequently displaced by hydrazine (B178648) or its derivatives through a nucleophilic substitution reaction.
Sequential Functionalization Approaches
Sequential functionalization represents a classical and robust strategy for the synthesis of 4-hydrazinylfuran-2(5H)-ones. This method typically involves two distinct stages: the synthesis of a 4-substituted furan-2(5H)-one precursor, followed by the introduction of the hydrazinyl moiety.
A common precursor for this transformation is a 4-halo-furan-2(5H)-one, such as 4-bromo-furan-2(5H)-one. The synthesis of this precursor can be achieved through various methods, including the halogenation of furan-2(5H)-one itself or through cyclization reactions of appropriately substituted precursors. Once the 4-halo-furan-2(5H)-one is obtained, it can be reacted with a hydrazine source, such as hydrazine hydrate (B1144303) or a substituted hydrazine, to yield the desired 4-hydrazinyl derivative.
One notable example from the literature, while focusing on a substituted analog, provides significant insight into this methodology. The synthesis of 3-(4-bromophenyl)-4-(2-(4-nitrophenyl)hydrazinyl)furan-2(5H)-one was achieved, demonstrating the viability of displacing a leaving group at the C4 position with a hydrazine derivative. nih.gov Although the specific conditions for the unsubstituted this compound are not explicitly detailed, the general principles of nucleophilic aromatic substitution on the electron-deficient furanone ring suggest that the reaction would proceed under standard conditions for such transformations.
The reaction mechanism involves the nucleophilic attack of the hydrazine nitrogen atom on the electron-deficient C4 carbon of the furanone ring, leading to the displacement of the halide leaving group. The reactivity of the halo-furanone precursor is a critical factor, with bromo- and iodo-derivatives generally exhibiting higher reactivity than their chloro- counterparts due to the better leaving group ability of the heavier halogens. savemyexams.com
A hypothetical reaction scheme based on this sequential functionalization is presented below:
Scheme 1: Hypothetical Sequential Functionalization for this compound
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, offer an efficient and atom-economical alternative to traditional multi-step syntheses. text2fa.iralcimed.com While a specific MCR for the direct synthesis of this compound has not been prominently reported, the general principles of MCRs can be applied to construct the substituted furanone core, which can then undergo subsequent hydrazinolysis.
For instance, MCRs are known to produce highly substituted furan-2(5H)-one derivatives. mdpi.comresearchgate.net A hypothetical MCR approach could involve the reaction of an aldehyde, a β-ketoester, and a source of hydrazine in a one-pot process. The initial condensation and cyclization would form a furanone intermediate, which could then potentially react with the hydrazine present in the reaction mixture. However, controlling the regioselectivity and preventing side reactions in such a system would be a significant challenge.
Direct Chemical Functionalization of the Furan-2(5H)-one Core
Direct functionalization of the furan-2(5H)-one core presents a more atom-economical approach by avoiding the pre-installation of a leaving group. This strategy, however, is often challenged by issues of regioselectivity.
Regioselective Introduction of the Hydrazinyl Group
Achieving regioselective introduction of the hydrazinyl group at the C4 position of an unsubstituted furan-2(5H)-one via direct C-H functionalization is a formidable synthetic challenge. The inherent reactivity of the furanone ring system, with its multiple potential reaction sites, complicates such a direct approach.
Research on related heterocyclic systems has shown that direct C-H amination is possible using specialized catalysts and directing groups. acs.orgacs.org However, the application of these methods to the direct hydrazinylation of furan-2(5H)-one is not yet established.
A more plausible approach for direct functionalization involves the reaction of a precursor that can be converted in situ to a reactive species that subsequently cyclizes to form the this compound.
Optimization of Reaction Parameters (Solvents, Temperature, Catalysis)
The success of any synthetic methodology for this compound, particularly the precursor-based nucleophilic substitution, is highly dependent on the careful optimization of reaction parameters.
Table 1: Hypothetical Optimization of Reaction Parameters for the Synthesis of this compound via Nucleophilic Substitution
| Parameter | Variation | Expected Outcome | Rationale |
| Solvent | Polar aprotic (e.g., DMF, DMSO), Polar protic (e.g., Ethanol (B145695), Water) | Polar aprotic solvents may favor the reaction by solvating the cation and leaving the nucleophile more reactive. Polar protic solvents can solvate the nucleophile, potentially slowing the reaction. ksu.edu.sa | The choice of solvent can significantly influence the rate and yield of nucleophilic substitution reactions. |
| Temperature | Room temperature to reflux | Increased temperature generally increases the reaction rate. | The C-Br bond in the precursor needs to be broken, which may require thermal energy. savemyexams.com |
| Catalysis | Base catalysis (e.g., Triethylamine, Pyridine), Metal catalysis (e.g., Palladium, Copper) | A base can deprotonate the hydrazine, increasing its nucleophilicity. Metal catalysts are often used in cross-coupling reactions to form C-N bonds. | Catalysis can lower the activation energy and improve reaction efficiency. |
| Hydrazine Source | Hydrazine hydrate, Phenylhydrazine | The nature of the hydrazine derivative will influence the properties of the final product. | Substituted hydrazines can be used to synthesize a library of derivatives. |
Atom-Economical and Sustainable Synthetic Protocols for this compound
The principles of green chemistry, particularly atom economy and the use of sustainable practices, are increasingly important in modern organic synthesis. alcimed.comresearchgate.net An ideal synthesis of this compound would maximize the incorporation of atoms from the starting materials into the final product, minimize waste, and utilize environmentally benign reagents and solvents.
The atom economy of a reaction is a measure of the efficiency with which atoms from the reactants are incorporated into the desired product. researchgate.net In the context of the precursor-based synthesis of this compound from 4-bromo-furan-2(5H)-one and hydrazine hydrate, the atom economy can be calculated as follows:
Atom Economy Calculation:
(Molecular Weight of Product) / (Sum of Molecular Weights of all Reactants) x 100%
For the reaction: C₄H₄BrO₂ + N₂H₄·H₂O → C₄H₅N₂O₂ + HBr + H₂O
Table 2: Comparison of Synthetic Strategies based on Green Chemistry Principles
| Synthetic Strategy | Potential for High Atom Economy | Use of Sustainable Solvents | Potential for Catalysis |
| Sequential Functionalization | Moderate; byproduct formation (e.g., HBr) reduces atom economy. | Can be adapted to use greener solvents like ethanol or water, though solubility may be a concern. text2fa.ir | Base or metal catalysis can improve efficiency and reduce energy consumption. |
| Multicomponent Reactions | High; multiple bonds are formed in one pot, often with minimal byproducts. text2fa.ir | Often compatible with a range of solvents, including sustainable options. | Can be designed to be catalyst-free or use catalytic amounts of reagents. |
| Direct C-H Functionalization | Very High; avoids the use of pre-installed leaving groups, leading to minimal waste. | Dependent on the specific methodology developed. | Typically requires a catalyst, with a focus on earth-abundant and non-toxic metals. |
The development of a truly atom-economical and sustainable synthesis of this compound would likely involve a catalytic, one-pot process that minimizes the generation of waste and utilizes renewable starting materials and solvents.
Exploration of Green Chemistry Principles in Synthesis
The synthesis of 4-hydrazino-3(2H)-furanones via a palladium-catalyzed tandem reaction aligns with several principles of green chemistry. nih.gov
Catalysis: The use of a catalyst, in this case, a palladium complex, is a cornerstone of green chemistry. catalysis.blog Catalysts allow reactions to proceed under milder conditions with higher selectivity and efficiency, often requiring only small amounts to achieve high yields. catalysis.blog
Solvent Choice: While dioxane was found to be the optimal solvent for yield in the studied reaction, the principles of green chemistry encourage the use of more environmentally benign solvents. beilstein-journals.orgd-nb.info Research into palladium-catalyzed cross-coupling reactions has explored the use of greener solvent systems, such as aqueous media or bio-based solvents like N-hydroxyethylpyrrolidone (HEP), which could potentially be adapted for this synthesis. d-nb.infounibo.it Micellar catalysis, where reactions are run in water using surfactants to form micelles, is another green alternative to traditional organic solvents. bohrium.com
Catalyst Development and Recycling
The catalyst employed in the synthesis of 4-hydrazino-3(2H)-furanones is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a widely used homogeneous catalyst in organic synthesis. beilstein-journals.orgcatalysis.blog
Catalyst Efficiency: The described methodology utilizes a relatively low catalyst loading (5 mol%), which is economically and environmentally desirable. beilstein-journals.org Further research could focus on developing even more active catalysts to reduce the required amount of palladium, a precious and costly metal. rug.nl
Catalyst Recycling: A significant challenge with homogeneous catalysts like Pd(PPh₃)₄ is their separation from the reaction mixture and subsequent recycling. researchgate.net The high cost and potential toxicity of palladium make its recovery and reuse a critical aspect of sustainable industrial processes. rug.nlcatalysis.blog Several strategies are being developed to address this issue:
Nanofiltration: Organic solvent nanofiltration has been shown to be an effective method for separating and recycling homogeneous palladium catalysts. researchgate.net
Immobilization: Supporting the palladium catalyst on a solid matrix, such as polymers, silica, or magnetic nanoparticles, can facilitate its recovery by simple filtration. mdpi.com
Aqueous Biphasic Catalysis: Using water-soluble ligands for the palladium catalyst allows the reaction to occur in an aqueous phase. After the reaction, the product can be extracted with an organic solvent, leaving the catalyst in the aqueous phase for reuse. acs.org
Future research in the synthesis of this compound and its isomers would benefit from focusing on the development of robust, recyclable catalysts and the implementation of greener reaction media to enhance the sustainability of the synthetic process. catalysis.blogcatalysis.blog
Advanced Spectroscopic and Structural Characterization of 4 Hydrazinylfuran 2 5h One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
One-Dimensional NMR (¹H, ¹³C) Chemical Shift and Coupling Analysis
¹H NMR Spectroscopy: The proton NMR spectrum of 4-Hydrazinylfuran-2(5H)-one is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the heteroatoms.
-NH-NH₂ Protons: The protons of the hydrazinyl group are expected to appear as broad signals due to quadrupole effects and chemical exchange. Their chemical shifts can vary depending on the solvent and concentration. The -NH- proton is anticipated to be a broad singlet, while the -NH₂ protons may also appear as a broad singlet.
CH Proton: The methine proton on the furanone ring is expected to be a singlet, influenced by the adjacent hydrazinyl group.
CH₂ Protons: The methylene (B1212753) protons of the furanone ring are diastereotopic and are expected to appear as a pair of doublets due to geminal coupling.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.
C=O Carbon: The carbonyl carbon is expected to have the most downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen.
C=C Carbons: The olefinic carbons of the furanone ring will have distinct chemical shifts, with the carbon bearing the hydrazinyl group being significantly influenced by the nitrogen atom.
CH₂ Carbon: The methylene carbon in the furanone ring will have a characteristic chemical shift for a saturated carbon adjacent to an oxygen atom.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| -NH- | 4.0 - 6.0 | - | Broad Singlet | - |
| -NH₂ | 2.5 - 4.5 | - | Broad Singlet | - |
| CH | 5.0 - 5.5 | 95 - 105 | Singlet | - |
| CH₂ | 4.5 - 5.0 | 70 - 80 | AB doublet | J ≈ 16-18 |
| C=O | - | 170 - 180 | - | - |
| C=C-N | - | 150 - 160 | - | - |
Disclaimer: The chemical shifts and coupling constants presented are estimated values based on data from structurally similar furanone and hydrazinyl-containing compounds. Actual experimental values may vary.
Two-Dimensional NMR (COSY, HMQC, HMBC) for Connectivity Assignment
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, a suite of two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, it would confirm the geminal coupling between the two CH₂ protons.
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the CH and CH₂ groups based on their attached protons.
Dynamic NMR Studies on Tautomeric Equilibria
The this compound molecule can potentially exist in tautomeric forms. The hydrazinyl-furanone form could be in equilibrium with a hydrazono-dihydrofuranone tautomer. Dynamic NMR studies, involving variable temperature experiments, could provide insight into this potential equilibrium. Changes in the chemical shifts and signal coalescence as a function of temperature would indicate the presence of a dynamic process, allowing for the determination of the thermodynamic and kinetic parameters of the tautomeric exchange.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of the chemical bonds within a molecule.
Characteristic Absorption Bands of Hydrazinyl and Furanone Moieties
The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the functional groups present.
N-H Stretching: The hydrazinyl group would exhibit characteristic N-H stretching vibrations in the region of 3200-3400 cm⁻¹. A primary amine (-NH₂) typically shows two bands in this region corresponding to symmetric and asymmetric stretching.
C=O Stretching: A strong absorption band corresponding to the C=O stretching of the lactone (cyclic ester) is expected in the range of 1740-1780 cm⁻¹.
C=C Stretching: The stretching vibration of the carbon-carbon double bond within the furanone ring would likely appear in the 1640-1680 cm⁻¹ region.
C-O Stretching: The C-O stretching vibrations of the ester group will result in strong bands in the 1000-1300 cm⁻¹ region.
N-H Bending: The N-H bending (scissoring) vibration of the -NH₂ group is expected around 1590-1650 cm⁻¹.
Interactive Data Table: Predicted IR and Raman Active Vibrational Modes
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| N-H Stretch | 3200-3400 | 3200-3400 | Medium-Strong |
| C-H Stretch (sp²) | 3000-3100 | 3000-3100 | Medium |
| C-H Stretch (sp³) | 2850-3000 | 2850-3000 | Medium |
| C=O Stretch | 1740-1780 | 1740-1780 | Strong |
| C=C Stretch | 1640-1680 | 1640-1680 | Medium |
| N-H Bend | 1590-1650 | Weak | Medium |
| C-O Stretch | 1000-1300 | 1000-1300 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition and Chromophore Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the C=C double bond conjugated with the C=O group, and the hydrazinyl group attached to the double bond.
The furanone ring itself is a chromophore. The presence of the hydrazinyl group, which acts as an auxochrome, is expected to cause a bathochromic (red) shift of the absorption maxima compared to the parent furanone. The electronic transitions would likely be of the π → π* and n → π* types.
π → π Transition:* This transition, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, is expected to result in a strong absorption band at a shorter wavelength, likely in the range of 220-280 nm.
n → π Transition:* This transition involves the promotion of a non-bonding electron (from the oxygen of the carbonyl group or the nitrogens of the hydrazinyl group) to a π* antibonding orbital. This is a weaker, symmetry-forbidden transition and is expected to appear as a shoulder or a weak band at a longer wavelength, potentially above 300 nm.
Interactive Data Table: Predicted UV-Vis Absorption Maxima
| Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) | Solvent Effects |
| π → π | 220 - 280 | High | Minimal shift with solvent polarity |
| n → π | > 300 | Low | Hypsochromic (blue) shift in polar solvents |
Disclaimer: The predicted absorption maxima are estimations. The actual values are dependent on the solvent used for the measurement and the specific electronic environment of the chromophores.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathways
High-Resolution Mass Spectrometry is a critical analytical technique for the unambiguous identification of chemical compounds. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental composition.
For this compound (molecular formula: C₄H₆N₂O₂), HRMS would provide its exact mass. The theoretical exact mass can be calculated as follows:
| Atom | Count | Atomic Mass (amu) | Total Mass (amu) |
| Carbon (¹²C) | 4 | 12.000000 | 48.000000 |
| Hydrogen (¹H) | 6 | 1.007825 | 6.046950 |
| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |
| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |
| Total | 114.042928 |
An experimental HRMS analysis would be expected to yield a mass value extremely close to this calculated theoretical mass, typically within a few parts per million (ppm), thus confirming the elemental formula.
Furthermore, by subjecting the molecule to fragmentation within the mass spectrometer (e.g., through collision-induced dissociation), a characteristic fragmentation pattern would be observed. While specific experimental data is unavailable, a hypothetical fragmentation pathway for this compound could involve the initial loss of small neutral molecules such as ammonia (B1221849) (NH₃), water (H₂O), or carbon monoxide (CO). The analysis of these fragment ions would provide valuable structural information, helping to piece together the connectivity of the atoms within the molecule.
X-ray Crystallography for Solid-State Molecular Geometry and Packing Analysis
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a single crystal of this compound would be required.
If a crystal structure were determined, it would provide precise data on bond lengths, bond angles, and torsion angles within the molecule. This would reveal the conformation of the furanone ring and the geometry of the hydrazinyl substituent.
Additionally, the crystallographic data would elucidate the crystal packing, showing how individual molecules of this compound arrange themselves in the solid state. This includes the identification of intermolecular interactions, such as hydrogen bonding (which would be expected due to the presence of the N-H and C=O groups) and van der Waals forces. Understanding these interactions is crucial for explaining the physical properties of the compound, such as its melting point and solubility.
A summary of the type of data that would be obtained from an X-ray crystallography study is presented in the table below.
| Parameter | Information Provided |
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry elements of the crystal. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths | The precise distances between bonded atoms (e.g., C-C, C=O, N-N). |
| Bond Angles | The angles formed by three connected atoms (e.g., O-C-C, C-N-N). |
| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |
| Intermolecular Interactions | Details of hydrogen bonds and other non-covalent interactions that dictate the crystal packing. |
Computational and Theoretical Studies on 4 Hydrazinylfuran 2 5h One
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide information about electron distribution, molecular orbital energies, and other key electronic characteristics.
The first step in characterizing 4-Hydrazinylfuran-2(5H)-one computationally would be to determine its most stable three-dimensional structure, known as the equilibrium geometry. This is achieved through a process called geometry optimization.
Density Functional Theory (DFT) has become a widely used method for such calculations due to its favorable balance of accuracy and computational cost. DFT methods, such as those using the B3LYP or PBE0 hybrid functionals, paired with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to locate the minimum energy structure on the potential energy surface. The optimization process systematically alters the positions of the atoms until a configuration is found where the net forces on all atoms are negligible.
Ab initio methods , such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer higher levels of theory. While more computationally demanding, they can provide benchmark results for geometry and energy. For a molecule of this size, MP2 with a sufficiently large basis set would be a viable option for obtaining a highly accurate geometry.
The expected outcome of these calculations would be a set of Cartesian coordinates for the optimized structure, from which bond lengths, bond angles, and dihedral angles can be determined.
Once the geometry is optimized, the electronic properties can be investigated. Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital acts as the primary electron donor. A higher HOMO energy suggests a greater propensity to donate electrons, indicating nucleophilic character.
LUMO: This orbital is the primary electron acceptor. A lower LUMO energy implies a greater ability to accept electrons, indicating electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap indicates that the molecule is more reactive.
From the HOMO and LUMO energies, various reactivity descriptors can be calculated within the framework of conceptual DFT:
Ionization Potential (I): Approximated as I ≈ -EHOMO
Electron Affinity (A): Approximated as A ≈ -ELUMO
Electronegativity (χ): χ = (I + A) / 2
Chemical Hardness (η): η = (I - A) / 2
Chemical Softness (S): S = 1 / (2η)
Electrophilicity Index (ω): ω = χ² / (2η)
These descriptors would provide quantitative measures of the reactivity of this compound. A hypothetical data table resulting from such a calculation is presented below.
| Parameter | Symbol | Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 |
| HOMO-LUMO Gap | ΔE | 5.3 |
| Ionization Potential | I | 6.5 |
| Electron Affinity | A | 1.2 |
| Electronegativity | χ | 3.85 |
| Chemical Hardness | η | 2.65 |
| Chemical Softness | S | 0.189 |
| Electrophilicity Index | ω | 2.79 |
| Note: These values are hypothetical and for illustrative purposes only. |
Conformational Analysis and Potential Energy Surface Mapping
Molecules with rotatable bonds, such as the C-N bond connecting the hydrazinyl group to the furanone ring, can exist in multiple conformations. A conformational analysis would be necessary to identify the different stable conformers and the energy barriers for rotation between them.
This is typically done by performing a potential energy surface (PES) scan . In this procedure, a specific dihedral angle (e.g., the C-C-N-N dihedral) is systematically rotated in small increments (e.g., 10-15 degrees), and at each step, the energy of the molecule is calculated while allowing all other geometric parameters to relax. Plotting the energy versus the dihedral angle reveals the low-energy conformers (minima on the plot) and the transition states for interconversion (maxima). This analysis would be crucial for understanding the molecule's flexibility and the relative populations of its conformers at a given temperature.
Prediction of Spectroscopic Data and Comparison with Experimental Observations
A significant application of computational chemistry is the prediction of spectroscopic properties, which can aid in the identification and characterization of a compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts.
The calculations would be performed on the optimized geometry of the most stable conformer (or a Boltzmann-averaged spectrum over multiple conformers). The computed absolute shielding values are then converted to chemical shifts (δ) by referencing them to a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory. The predicted shifts would then be compared with experimentally obtained spectra to confirm the structure. Spin-spin coupling constants (J-couplings) can also be calculated to provide further detail for spectral interpretation.
A hypothetical table of predicted chemical shifts is shown below.
| Atom | Predicted Chemical Shift (ppm) |
| H (on C3) | 6.15 |
| H (on C5, set 1) | 4.80 |
| H (on C5, set 2) | 4.95 |
| H (on N) | 7.50 |
| H (on NH₂) | 4.20 |
| C2 (C=O) | 172.0 |
| C3 | 105.5 |
| C4 | 155.8 |
| C5 | 70.3 |
| Note: These values are hypothetical and for illustrative purposes only. |
Vibrational spectroscopy (Infrared and Raman) provides a fingerprint of a molecule based on its vibrational modes. To simulate these spectra, a frequency calculation is performed on the optimized geometry. This calculation computes the second derivatives of the energy with respect to atomic displacements, which yields the harmonic vibrational frequencies.
The output provides the frequency of each vibrational mode (typically in cm⁻¹) and its corresponding intensity (for IR) or activity (for Raman). These frequencies are often systematically overestimated by harmonic calculations, so they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to improve agreement with experimental data. The simulated spectra would show characteristic peaks corresponding to specific functional groups, such as the C=O stretch of the lactone, N-H stretches of the hydrazinyl group, and C=C stretching of the furanone ring, which would be invaluable for experimental characterization.
Modeling of Reaction Pathways and Transition States
Kinetic and Thermodynamic Aspects of Transformations
| Reaction Step | Description | Activation Free Energy (ΔG‡) (kJ mol⁻¹) | Reaction Free Energy (ΔG) (kJ mol⁻¹) |
|---|---|---|---|
| Step 1 | Initial reaction between acetaldehyde (B116499) (enol) and glycolaldehyde (B1209225) | 283 | - |
| Final Step | Formation of furan | - | ~ -40 |
This table presents data for the formation of furan from acetaldehyde and glycolaldehyde as an illustrative example of the types of parameters obtained from computational modeling of reaction pathways.
For a hypothetical transformation involving this compound, a similar computational approach would be employed. The reaction pathway, whether it be a substitution, addition, or rearrangement, would be meticulously modeled. The transition state for each elementary step would be located, and the intrinsic reaction coordinate (IRC) would be calculated to ensure that the transition state connects the correct reactant and product. From these calculations, a complete energy profile could be constructed, providing a deep understanding of the kinetic and thermodynamic viability of the proposed transformation.
Non-Covalent Interaction (NCI) Analysis and Intermolecular Interactions
Non-covalent interactions (NCIs) are crucial in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. NCI analysis is a computational technique that allows for the visualization and characterization of these weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions. nih.gov This method is based on the electron density and its derivatives, providing a qualitative and quantitative understanding of the non-covalent interactions within and between molecules. nih.gov
The NCI analysis typically generates 3D isosurfaces that represent regions of non-covalent interactions. The color of these isosurfaces provides information about the nature and strength of the interaction:
Blue isosurfaces indicate strong, attractive interactions, such as hydrogen bonds.
Green isosurfaces represent weaker, delocalized interactions, like van der Waals forces.
Red isosurfaces denote strong repulsive interactions, often found in sterically hindered regions.
For this compound, several types of non-covalent interactions would be expected to play a significant role in its chemistry. The hydrazinyl group (-NHNH₂) is a potent hydrogen bond donor, with the N-H protons capable of forming strong hydrogen bonds with suitable acceptors. mdpi.com The oxygen atoms of the furanone ring (the carbonyl oxygen and the ring ether oxygen) can act as hydrogen bond acceptors.
In computational studies of related systems, such as hydrazinylpyrazine Schiff base complexes, the hydrazinyl proton has been shown to participate in significant hydrogen bonding, influencing the supramolecular architecture. mdpi.com Similarly, the crystal lattice of hydrazone compounds can be stabilized by a network of intermolecular interactions.
| Interaction Type | Donor/Acceptor Groups | Expected NCI Isosurface Color |
|---|---|---|
| Hydrogen Bonding | -NH₂ (donor) and C=O (acceptor) | Blue |
| Hydrogen Bonding | -NH₂ (donor) and Furanone Ring Oxygen (acceptor) | Blue |
| van der Waals Interactions | Furanone ring and neighboring molecules | Green |
| π-π Stacking | Between furanone rings of adjacent molecules | Green |
An NCI analysis of this compound would likely reveal a complex network of these interactions. The interplay of strong hydrogen bonds mediated by the hydrazinyl group and weaker van der Waals interactions involving the furanone ring would dictate the packing of this molecule in the solid state and its interactions with other molecules in solution. Understanding these non-covalent interactions is fundamental to predicting the physical properties and potential biological activity of this compound.
Synthesis and Exploration of 4 Hydrazinylfuran 2 5h One Derivatives and Analogues
Modification at the Hydrazinyl Group: Substituted N-Hydrazinylfuran-2(5H)-ones
The hydrazinyl group is a potent nucleophile and a versatile functional handle for a wide array of chemical transformations. Modifications at this site can lead to the synthesis of diverse derivatives, including hydrazones, amides, and sulfonamides, or serve as a precursor for constructing larger heterocyclic systems.
The reaction of 4-hydrazinylfuran-2(5H)-one with various aldehydes and ketones can produce a series of N-2(5H)-furanonyl hydrazone derivatives. nih.gov This condensation reaction is typically straightforward and allows for the introduction of a wide range of substituents. Another key modification involves the reaction with sulfonyl chlorides to yield sulfonyl hydrazones, a class of compounds noted for its biological activities. nih.gov
Furthermore, the hydrazinyl moiety can participate in cyclization reactions. For instance, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrazole-substituted furanones. nih.gov Similarly, intramolecular or intermolecular reactions can result in the formation of fused ring systems, such as pyridazinones, by reacting the furanone scaffold with hydrazine (B178648) derivatives under specific conditions. nih.govmdpi.com The reaction of 3,4-dihalo-5-hydroxy-2(5H)-furanone with hydrazine at elevated temperatures can lead to a transformation of the furanone ring into a 4,5-dihalogeno-3(2H)-pyridazinone. nih.gov
| Derivative Type | Reagent Class | Resulting Structure | Potential Reaction Conditions |
| Hydrazones | Aldehydes / Ketones | R-CH=N-NH-Furanone | Room temperature, catalyst-free or mild acid/base catalysis |
| Sulfonyl Hydrazides | Sulfonyl Chlorides | R-SO₂-NH-NH-Furanone | Base (e.g., pyridine, triethylamine) in an inert solvent |
| Acyl Hydrazides | Acyl Chlorides / Anhydrides | R-CO-NH-NH-Furanone | Base in an inert solvent |
| Pyrazoles | 1,3-Dicarbonyl Compounds | Furanone-NH-N=C(R)-CH=C(R')- | Acid or base catalysis, often with heating |
| Pyridazinones | α,β-Unsaturated Esters/Nitriles | Fused Pyridazinone-Furanone | Michael addition followed by cyclization |
Table 1: Representative modifications at the hydrazinyl group of this compound.
Modifications to the Furan-2(5H)-one Ring: Alterations at C-3 and C-5
The furan-2(5H)-one ring is amenable to substitution at various positions, particularly at C-3 and C-5, allowing for fine-tuning of the molecule's steric and electronic properties. The synthesis of such analogues often begins with highly functionalized starting materials, such as 3,4-dihalo-5-hydroxy-2(5H)-furanones (mucochloric or mucobromic acid). nih.govmdpi.comresearchgate.netnih.gov
Alterations at C-3: Starting with a hypothetical 3-halo-4-hydrazinylfuran-2(5H)-one, the C-3 position is ripe for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions. For example, Suzuki coupling with boronic acids or Stille coupling with organostannanes can introduce a variety of aryl, heteroaryl, or alkyl groups. nih.gov This approach has been used to synthesize 3,4-disubstituted furan-2(5H)-one derivatives. unipi.it
Alterations at C-5: The C-5 position can be readily modified, often starting from a 5-hydroxy or 5-alkoxy precursor. nih.govbohrium.com The 5-hydroxy group can be acylated with acyl chlorides or anhydrides. nih.gov Alternatively, it can be converted into a leaving group (e.g., a halide) to allow for nucleophilic substitution, introducing various alkoxy, aryloxy, or amino functionalities. The synthesis of optically active furanones has been achieved by reacting 3,4-dihalo-2(5H)-furanones with chiral alcohols like l-menthol (B7771125) or l-borneol, resulting in diastereomeric mixtures of 5-alkoxy derivatives that can be separated. nih.govmdpi.com
| Position | Precursor Functionality | Reaction Type | Reagents | Introduced Group |
| C-3 | Halogen (e.g., -Br, -Cl) | Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, Base | Aryl / Heteroaryl |
| C-3 | Halogen | Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst, Base | Alkynyl |
| C-3 | Halogen | Heck Coupling | Alkene, Pd catalyst, Base | Alkenyl |
| C-5 | Hydroxyl (-OH) | Acylation | Acyl Chloride / Anhydride, Base | Acyloxy (-OCOR) |
| C-5 | Hydroxyl (-OH) | Etherification | Alkyl Halide, Base | Alkoxy (-OR) |
| C-5 | Halogen | Nucleophilic Substitution | Alcohol / Phenol, Base | Alkoxy / Aryloxy |
Table 2: Selected synthetic modifications for the furan-2(5H)-one ring at C-3 and C-5 positions.
Design and Synthesis of Hybrid Molecular Architectures Incorporating this compound Scaffold
Molecular hybridization is a powerful strategy in drug discovery that involves covalently linking two or more pharmacophoric units to create a single molecule with potentially enhanced activity, a broader spectrum of action, or a novel mechanism. mdpi.comresearchgate.netmdpi.com The this compound scaffold is an excellent platform for designing such hybrid molecules, with the hydrazinyl group serving as a versatile linker. mdpi.com
This approach allows for the combination of the furanone core with other well-established pharmacophores. For example, hybrid structures have been synthesized by combining furanones with moieties such as fluoroquinolones nih.gov, chromones mdpi.comresearchgate.net, pyrazoles nih.gov, coumarins mdpi.com, and 4-aza-podophyllotoxin. nih.gov
The synthesis of these hybrids often involves forming a stable linkage between the 4-hydrazinyl group and a reactive functional group on the partner molecule. This can be achieved through the formation of hydrazones, amides, or by using the hydrazine to construct a new heterocyclic linker, such as a pyrazole (B372694) or triazole ring. nih.govnih.gov For instance, a pyrazole-furanone hybrid was synthesized through a one-pot multi-component condensation of a pyrazole-carbaldehyde, pyruvic acid, and various aromatic amines. nih.gov
| Pharmacophore Partner | Linkage Strategy | Resulting Hybrid Structure Example |
| Fluoroquinolone | Amide bond formation with carboxylic acid on quinolone | Furanone-NH-NH-CO-Quinolone |
| Chromone (B188151) | Knoevenagel condensation of furanone with a chromone-carbaldehyde | Furanone ring linked to chromone via a methylidene bridge |
| Pyrazole | Cyclocondensation with a pyrazole-based dicarbonyl compound | Furanone linked to a pyrazole ring via the hydrazinyl nitrogen |
| Coumarin | Amide or hydrazone linkage to a functionalized coumarin | Furanone-NH-N=CH-Coumarin |
| 4-Thiazolidinone | Condensation to form a thiazolidinone-hydrazone derivative | Furanone-NH-N=C-Thiazolidinone |
Table 3: Design strategies for hybrid molecules based on the this compound scaffold.
Comparative Reactivity and Structural Studies of Analogues
Understanding the relationship between structure and reactivity is crucial for the rational design of new derivatives. The reactivity of the this compound scaffold is dictated by the interplay of the electron-withdrawing carbonyl group, the C=C double bond, and the electron-donating hydrazinyl group. nih.govmdpi.com
Comparative Reactivity: The introduction of different substituents can significantly alter the molecule's electronic profile. For example, attaching an electron-withdrawing group (e.g., a sulfonyl group) to the hydrazinyl nitrogen would decrease its nucleophilicity and potentially increase the acidity of the N-H protons. Conversely, alkyl substituents would increase its nucleophilicity. The reactivity of the furanone ring itself is also affected. Substituents at the C-3 and C-5 positions can influence the electrophilicity of the C=C double bond towards Michael addition and the susceptibility of the lactone carbonyl to nucleophilic attack. A comparative study on a related furanone derivative showed that the regioselectivity of reactions with nucleophiles like hydrazine and benzylamine (B48309) was highly dependent on the reaction conditions and the nature of the nucleophile. researchgate.net
Structural Studies: The definitive characterization of newly synthesized analogues relies on a combination of spectroscopic and analytical techniques.
NMR Spectroscopy (¹H and ¹³C): Provides crucial information about the molecular framework, the position of substituents, and in some cases, stereochemistry. nih.govnih.gov
IR Spectroscopy: Confirms the presence of key functional groups, such as the lactone carbonyl (C=O), C=C double bond, and N-H bonds of the hydrazinyl moiety. nih.gov
High-Resolution Mass Spectrometry (HRMS): Determines the exact mass and elemental composition of the synthesized compounds. nih.govmdpi.com
Single-Crystal X-ray Diffraction: Offers unambiguous proof of structure, including relative and absolute stereochemistry. researchgate.netmdpi.com X-ray analysis of chiral furanone sulfones has been used to determine the absolute configuration of stereocenters, such as the C-5 carbon of the lactone ring. mdpi.com These studies provide precise data on bond lengths, bond angles, and intermolecular interactions, which are invaluable for understanding structure-activity relationships.
| Analytical Technique | Information Obtained | Example from Furanone Chemistry |
| ¹H NMR | Proton environment, coupling constants, stereochemistry | A singlet for the methine proton at C-5 is characteristic. nih.gov |
| ¹³C NMR | Carbon skeleton, presence of carbonyl and olefinic carbons | Confirms the structure of furanone-chromone hybrids. mdpi.com |
| IR Spectroscopy | Identification of functional groups (C=O, N-H, C=C) | Used to confirm the structure of pyrazolo furan-2(5H)-one derivatives. nih.gov |
| X-ray Crystallography | Absolute structure, bond lengths/angles, crystal packing | Determined the (S)-configuration at the C-5 position in chiral 5-alkoxy-2(5H)-furanones. mdpi.com |
Table 4: Key analytical techniques for the characterization and structural study of this compound analogues.
Applications of 4 Hydrazinylfuran 2 5h One in Advanced Chemical Sciences
Building Block in Complex Organic Synthesis
The inherent reactivity of the furanone core, coupled with the nucleophilicity of the hydrazine (B178648) moiety, positions 4-Hydrazinylfuran-2(5H)-one as a valuable precursor in the synthesis of intricate molecular architectures.
While specific total syntheses employing this compound are not yet extensively documented, its potential as a strategic starting material is noteworthy. The furanone ring can undergo a variety of transformations, including Diels-Alder reactions, Michael additions, and ring-opening reactions, providing access to diverse carbocyclic and heterocyclic frameworks. The hydrazinyl group can be utilized to introduce further complexity, for instance, through the formation of hydrazones and subsequent cyclization reactions. The stereocenters present in derivatives of this compound could also be exploited in asymmetric synthesis to control the stereochemical outcome of complex molecule construction.
The reaction of the hydrazinyl group with dicarbonyl compounds or their equivalents is a classical and efficient method for the construction of various nitrogen-containing heterocycles. This compound can serve as a key intermediate in the synthesis of fused heterocyclic systems of potential medicinal interest.
Pyridazinone Synthesis: The condensation of the hydrazine moiety with a 1,3-dicarbonyl compound or its synthetic equivalent can lead to the formation of a pyridazinone ring fused to the furanone core. Pyridazinone derivatives are known to exhibit a wide range of biological activities, including cardiovascular and anti-inflammatory effects nih.govresearchgate.netnih.gov. The reaction of 3-aroylpropionic acids with hydrazinyl compounds, for example, is a common route to afford pyridazinone derivatives.
Pyrazole (B372694) Synthesis: The reaction of this compound with 1,3-diketones or α,β-unsaturated carbonyl compounds provides a direct pathway to pyrazole derivatives. youtube.comhilarispublisher.comrsc.orgmdpi.comorganic-chemistry.org Pyrazoles are a well-known class of heterocyclic compounds with diverse applications in pharmaceuticals and agrochemicals. The Knorr pyrazole synthesis, involving the reaction of a hydrazine with a β-ketoester, is a classic example of this transformation. hilarispublisher.com
| Reactant | Resulting Heterocycle | Potential Significance |
| 1,3-Diketone | Pyrazole | Pharmaceutical and agrochemical applications |
| β-Ketoester | Pyrazolone | Precursors to biologically active molecules |
| α,β-Unsaturated Aldehyde/Ketone | Pyrazoline | Intermediates in organic synthesis |
Table 1: Potential Heterocyclic Scaffolds from this compound
Material Science Applications
The unique structural features of this compound also suggest its potential utility in the field of material science, particularly in polymer chemistry and catalysis.
Furan-based monomers have been explored for the development of polymers from renewable resources. core.ac.uk The furan (B31954) ring can participate in polymerization reactions through various mechanisms, including ring-opening polymerization and Diels-Alder polymerization. The presence of the hydrazinyl group in this compound introduces a site for further polymer modification or for the creation of novel polymer backbones through condensation polymerization with suitable difunctional monomers. For instance, reaction with diacyl chlorides or diisocyanates could lead to the formation of polyamides or polyureas, respectively, incorporating the furanone moiety into the polymer chain. Such polymers may exhibit unique thermal and mechanical properties.
Hydrazone ligands, readily formed from the reaction of hydrazines with aldehydes or ketones, are known to form stable complexes with a variety of transition metals. jptcp.comchemistryjournal.netresearchgate.net The resulting metal complexes have found applications in catalysis, including oxidation, reduction, and cross-coupling reactions. This compound can be derivatized to form multidentate ligands capable of coordinating with metal ions. The furanone oxygen and the nitrogen atoms of the hydrazine moiety can act as donor atoms. The nature of the furanone ring and any substituents can influence the electronic properties of the resulting ligand and, consequently, the catalytic activity of the metal complex.
| Metal Ion | Potential Catalytic Application |
| Palladium(II) | Cross-coupling reactions (e.g., Suzuki, Heck) |
| Copper(I/II) | Oxidation reactions, click chemistry |
| Rhodium(I) | Hydroformylation, hydrogenation |
| Ruthenium(II) | Metathesis, transfer hydrogenation |
Table 2: Potential Catalytic Applications of Metal Complexes Derived from this compound Ligands
Development as a Chemosensor or Analytical Reagent
The development of chemosensors for the selective detection of ions and neutral molecules is an active area of research. Furanone derivatives have been investigated as potential building blocks for chemosensors. The hydrazinyl group in this compound can act as a binding site for specific analytes. The formation of a hydrazone with an appropriate aldehyde or ketone containing a signaling unit (e.g., a fluorophore or chromophore) could lead to a chemosensor that exhibits a change in its optical properties upon binding to a target analyte. For example, the interaction of the hydrazone with a metal ion could modulate the fluorescence or color of the molecule, allowing for its detection. Furthermore, hydrazine-based derivatization reagents are utilized to enhance the detection of carbonyl-containing compounds in analytical techniques like mass spectrometry. nih.gov
Exploration in Supramolecular Chemistry
While direct experimental studies on the supramolecular chemistry of this compound are not extensively documented in publicly available research, the unique structural features of this molecule—namely the furanone ring and the nucleophilic hydrazinyl group—provide a strong basis for its potential applications in this field. The exploration of this compound in supramolecular chemistry can be projected based on the well-established roles of its constituent functional moieties in forming non-covalent assemblies and dynamic covalent structures.
The furanone core, an unsaturated lactone, possesses sites for hydrogen bonding, π-π stacking, and dipole-dipole interactions. Research on various furan derivatives has demonstrated their significant role in molecular recognition, where the furan ring participates in various non-covalent interactions, including CH-π and π-π stacking, which are crucial for the stability of supramolecular architectures nih.gov. The carbonyl group and the ring oxygen atom of the furanone moiety are potential hydrogen bond acceptors.
The hydrazinyl group is a particularly versatile functional group in supramolecular chemistry. It can act as both a hydrogen bond donor and acceptor, enabling the formation of predictable and robust intermolecular hydrogen bonding networks mdpi.commdpi.com. Furthermore, the hydrazinyl group can react with aldehydes and ketones to form hydrazones. This reaction is reversible and forms the basis of dynamic covalent chemistry, a powerful strategy for the template-driven self-assembly of complex supramolecular structures such as macrocycles, cages, and rotaxanes nih.gov.
The combination of these two functional groups in a single molecule suggests that this compound could serve as a valuable building block (a "tecton") for the design and synthesis of novel supramolecular systems. Its potential applications could range from the construction of self-assembling materials to the development of molecular sensors and controlled-release systems.
Potential Supramolecular Interactions and Assemblies
The inherent chemical properties of this compound allow for its participation in a variety of non-covalent interactions that are fundamental to supramolecular assembly.
Hydrogen Bonding: The hydrazinyl group (-NHNH2) has both hydrogen bond donors (the N-H protons) and acceptors (the lone pairs on the nitrogen atoms). The furanone ring contains hydrogen bond acceptors (the carbonyl oxygen and the ether oxygen). This combination allows for the formation of diverse and stable hydrogen-bonded networks, leading to the self-assembly of molecules into one-dimensional chains, two-dimensional sheets, or more complex three-dimensional structures. The specific arrangement of these interactions would be influenced by the stereochemistry of the furanone ring and the steric hindrance of the substituents.
π-π Stacking: The unsaturated furanone ring is capable of engaging in π-π stacking interactions with other aromatic or unsaturated systems. This type of interaction is crucial for the stabilization of larger supramolecular assemblies and can influence the electronic and photophysical properties of the resulting materials.
Dynamic Covalent Chemistry: The reactivity of the hydrazinyl group with carbonyl compounds to form hydrazone linkages is a key feature that could be exploited in the construction of dynamic covalent systems nih.gov. By reacting this compound with di- or trialdehydes, it is possible to form macrocycles or molecular cages through a self-correction process that leads to the thermodynamically most stable product.
The table below summarizes the potential non-covalent interactions involving this compound and the types of supramolecular structures that could result.
| Interaction Type | Participating Moiety | Potential Supramolecular Structure | Analogous System Reference |
| Hydrogen Bonding | Hydrazinyl group, Carbonyl group | 1D Chains, 2D Sheets, Dimers | Hydrazone derivative dimers mdpi.com |
| π-π Stacking | Furanone ring | Stacked columnar structures | Furan derivative recognition nih.gov |
| Dynamic Covalent Bonds (Hydrazone formation) | Hydrazinyl group | Macrocycles, Cages, Rotaxanes | Self-assembly of a pseudo mdpi.comrotaxane nih.gov |
Research Findings from Analogous Systems
While specific research on this compound in supramolecular chemistry is limited, studies on related compounds provide valuable insights. For instance, the self-assembly of a polycationic pseudo mdpi.comrotaxane has been successfully achieved in aqueous media through the formation of hydrazone bonds between a trishydrazine and a bisaldehyde nih.gov. This highlights the power of the hydrazone linkage in driving complex molecular self-assembly in a controlled manner.
In another example, the supramolecular structure of nickel(II) complexes with a ligand containing a hydrazine moiety was shown to be controlled by a network of hydrogen bonds, including N-H···O interactions mdpi.com. This demonstrates the reliability of the hydrazinyl group in directing the formation of ordered solid-state structures.
Furthermore, the molecular recognition of furan derivatives has been visualized using porous supramolecular crystals, revealing that non-covalent interactions such as CH-π, π-π, and C-H···Cl interactions involving the furan ring are significant for binding nih.gov. This suggests that the furanone part of this compound could be used to direct its inclusion into host cavities or its binding to specific surfaces.
The table below presents selected research findings on compounds with similar functional groups, illustrating the potential for this compound in supramolecular chemistry.
| Compound Class | Research Finding | Supramolecular Application | Reference |
| Hydrazine Derivatives | Formation of a pseudo mdpi.comrotaxane via hydrazone bonds in water. | Dynamic covalent self-assembly of interlocked molecules. | nih.gov |
| Furan Derivatives | Crystallographic visualization of non-covalent interactions (CH-π, π-π) with a porous host. | Molecular recognition and separation. | nih.gov |
| Hydrazone-based Metal Complexes | Hydrogen bonding (N-H···O) directs the supramolecular structure. | Crystal engineering of coordination polymers. | mdpi.com |
| Triazine-based Hydrazones | Formation of inverted dimers through N-H···N hydrogen bonds. | Design of self-assembling molecular units. | mdpi.com |
Based on these analogous systems, it is reasonable to propose that this compound is a promising candidate for the development of new supramolecular materials and systems. Future research in this area would likely focus on the synthesis of specific aldehydes or metal ions to co-assemble with this compound, and the characterization of the resulting supramolecular structures and their properties.
Future Perspectives and Emerging Research Avenues for 4 Hydrazinylfuran 2 5h One Chemistry
Development of Stereoselective Synthetic Methodologies
The synthesis of enantiomerically pure furanone derivatives is crucial as the biological activities of chiral molecules are often stereospecific. acs.orgnih.gov The development of asymmetric synthetic strategies for butenolide and butyrolactone scaffolds has garnered significant attention from synthetic chemists. acs.orgnih.govacs.orgnih.gov For 4-Hydrazinylfuran-2(5H)-one, which possesses a stereocenter at the C4 position, the development of stereoselective synthetic methods is a paramount objective.
Future work will likely concentrate on catalytic asymmetric methods that can control the formation of this stereocenter with high fidelity. nih.gov Key strategies that are expected to be adapted and optimized for this specific substrate include:
Asymmetric Conjugate Addition: The introduction of a hydrazine (B178648) moiety onto a furanone precursor via a chiral catalyst-mediated conjugate addition represents a direct and atom-economical approach. Research into novel chiral N,N′-dioxide/metal complexes and organocatalysts could provide high levels of diastereo- and enantioselectivity. rsc.org
Catalytic Asymmetric Aldol and Mannich Reactions: Vinylogous aldol and Mannich reactions using 2(5H)-furanone derivatives are powerful tools for forming C-C bonds and introducing functional groups with stereocontrol. acs.orgnih.gov Adapting these reactions to incorporate a nitrogen nucleophile, potentially from a protected hydrazine equivalent, could offer a viable pathway to chiral 4-amino-furanone precursors, which can then be converted to the target hydrazinyl compound. The use of silyloxyfurans in vinylogous Mukaiyama aldol reactions (VMAR) is a particularly well-explored avenue for constructing chiral butenolides. acs.orgnih.govnih.gov
Kinetic Resolution: For racemic mixtures of this compound or its precursors, enzymatic or chemo-catalytic kinetic resolution could be employed to separate the enantiomers, providing access to optically pure material.
These methodologies, which have shown success for other butenolides, offer promising starting points for the development of robust protocols for the enantioselective synthesis of this compound. acs.orgnih.gov
| Stereoselective Method | Potential Catalyst/Reagent | Key Advantage | Relevant Precursor |
| Asymmetric Conjugate Addition | Chiral N,N'-dioxide/Sc(III) complex; Organocatalysts | Direct introduction of the nitrogen functionality at C4 with stereocontrol. rsc.org | 2(5H)-Furanone |
| Asymmetric Vinylogous Aldol Reaction | Chiral Lewis acids (e.g., Ti, Cu complexes); Chiral organic salts. nih.govnih.gov | Establishes a functionalized side chain at C5, which can be further manipulated. | 2-Silyloxyfuran |
| Asymmetric Mannich Reaction | Cu(I)–Fesulphos complex; Chiral guanidine-based catalysts. acs.orgnih.gov | Direct route to γ-butenolide derivatives bearing an amine functionality. acs.org | 2(5H)-Furanone |
| Chiral Auxiliary-Mediated Synthesis | Evans auxiliaries, terpene-based auxiliaries. nih.govmdpi.com | High degree of stereocontrol, well-established procedures. | Achiral furanone precursor |
Investigation of Photochemical Reactivity and Transformations
The photochemistry of unsaturated lactones, particularly 2(5H)-furanones, has been studied extensively, revealing a rich landscape of transformations including [2+2] cycloadditions, rearrangements, and isomerizations. tandfonline.comtandfonline.com The specific photochemical behavior of this compound remains an unexplored frontier, with the hydrazinyl group expected to significantly influence the excited-state reactivity.
Emerging research avenues in this area include:
Intramolecular Photocycloadditions: Attaching a tethered alkene or other unsaturated moiety to the hydrazinyl group could enable intramolecular [2+2] photocycloadditions upon irradiation. tandfonline.com This would provide a powerful method for constructing novel, complex polycyclic N-heterocycles that are difficult to access through traditional thermal reactions.
Di-π-methane Rearrangement: The furanone system is known to undergo di-π-methane rearrangements, and investigating how the electron-donating hydrazinyl group affects the regioselectivity and efficiency of this process is a key research question. tandfonline.com
Wavelength-Dependent Reactivity: The outcome of photochemical reactions can be highly dependent on the wavelength of light used, which can selectively populate different excited states (e.g., T1 vs. T2). acs.orgacs.orgoup.com A systematic study of the effect of irradiation wavelength on the transformations of this compound could unlock selective reaction pathways to different product scaffolds.
Photosensitized Reactions: The use of sensitizers can populate triplet excited states that may not be accessible through direct irradiation. oup.com Exploring reactions with various triplet sensitizers could reveal unique reactivity patterns and provide access to otherwise unattainable molecular architectures.
| Photochemical Reaction Type | Potential Substrate Feature | Expected Product Class | Controlling Factor |
| Intramolecular [2+2] Cycloaddition | Alkene-tethered N-substituent | Fused or bridged polycyclic lactams | Tether length and geometry. tandfonline.com |
| Intermolecular [2+2] Cycloaddition | Reaction with external alkenes | Substituted cyclobutane-fused lactams | Alkene concentration, choice of solvent. tandfonline.com |
| Di-π-methane Rearrangement | Unsaturated substituents at C3 or C5 | Bicyclic cyclopropane derivatives | Substituent pattern on the furanone ring. tandfonline.com |
| Photoisomerization | cis/trans Isomerizable group | Geometric isomers | Wavelength, sensitizer. oup.com |
Advanced Mechanistic Probes and Real-Time Spectroscopic Studies
A deep understanding of reaction mechanisms is fundamental to optimizing reaction conditions and designing new transformations. For this compound, future research will necessitate the use of advanced analytical techniques to elucidate the complex pathways of its formation and subsequent reactions.
Key areas of investigation will involve:
Identification of Transient Intermediates: Many reactions involving furanones proceed through short-lived, reactive intermediates. nih.govacs.org Techniques such as laser flash photolysis (for photochemical reactions), stopped-flow spectroscopy, and low-temperature NMR will be essential for detecting and characterizing these transient species, providing direct evidence for proposed mechanistic pathways.
Kinetic Studies: Detailed kinetic analysis of synthetic and transformation reactions will help to determine rate laws, activation parameters, and the influence of catalysts and substituents on reaction rates. This information is critical for optimizing reaction efficiency and selectivity.
Isotopic Labeling Studies: The use of isotopically labeled starting materials (e.g., with ²H, ¹³C, ¹⁵N) is a powerful tool for tracing the path of atoms throughout a reaction. This can unambiguously distinguish between competing mechanistic possibilities, such as different rearrangement pathways or the origin of transferred atoms. researchgate.net
In Situ Reaction Monitoring: Real-time monitoring of reactions using techniques like ReactIR (FTIR spectroscopy) or process NMR allows for the continuous tracking of reactant, intermediate, and product concentrations. This provides a detailed picture of the reaction profile, helping to identify induction periods, catalyst deactivation, or the formation of unexpected byproducts.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of safety, efficiency, scalability, and process control. chimia.chmdpi.com The application of these technologies to the synthesis of this compound and its derivatives is a promising avenue for future development.
Microreactor Technology: Performing reactions in microreactors provides superior heat and mass transfer compared to batch reactors, allowing for precise temperature control and rapid mixing. chimia.chmdpi.com This is particularly advantageous for highly exothermic or fast reactions, often leading to higher yields and selectivities. The synthesis of the furanone core or the introduction of the hydrazinyl group could be significantly improved using tailored microreactor systems. anton-paar.com
Automated Synthesis: Automated platforms enable the rapid synthesis and purification of compound libraries for screening purposes. researchgate.netmerckmillipore.com By integrating flow chemistry with automated workstations, a range of this compound derivatives with diverse substituents could be generated efficiently. akjournals.comchemrxiv.org This high-throughput approach would accelerate the discovery of new derivatives with optimized properties.
Process Intensification: Flow chemistry allows for the telescoping of multiple reaction steps into a single, continuous process without the need for isolating intermediates. akjournals.com A multi-step sequence to produce functionalized this compound derivatives could be designed and implemented in a continuous flow setup, dramatically reducing production time and waste.
| Parameter | Batch Synthesis | Flow Chemistry / Automated Synthesis |
| Heat Transfer | Limited by surface-area-to-volume ratio | Excellent, enabling precise temperature control. mdpi.com |
| Mixing | Can be inefficient, leading to local concentration gradients | Rapid and efficient mixing. chimia.ch |
| Safety | Large volumes of reagents pose higher risks | Small reaction volumes enhance safety |
| Scalability | Often requires re-optimization ("scaling up") | Scalable by running for longer or using parallel reactors ("numbering up"). chimia.ch |
| Reproducibility | Can be variable | High, due to precise control over parameters |
| Throughput | Sequential, often slow for library synthesis | Ideal for high-throughput synthesis and rapid optimization. akjournals.comchemrxiv.org |
Computational Design of Novel Derivatives with Tunable Reactivity
Computational chemistry and in silico design tools have become indispensable in modern drug discovery and materials science. nih.govresearchgate.net These approaches can be used to predict the properties of novel this compound derivatives, guiding synthetic efforts toward molecules with desired reactivity and functionality.
Future research will leverage computational methods to:
Quantitative Structure-Activity Relationship (QSAR): By building computational models that correlate structural features with observed activity (e.g., biological activity or catalytic performance), QSAR studies can predict the potency of new, unsynthesized derivatives. neliti.comuq.edu.auijpda.org This enables the rational design of molecules with enhanced performance.
Virtual Screening and Molecular Docking: For applications in medicinal chemistry, molecular docking can be used to simulate the binding of designed derivatives to a biological target, such as an enzyme active site. nih.gov This allows for the in silico screening of large virtual libraries to identify promising candidates for synthesis and biological evaluation. nih.gov
Design of Tunable Photochemical Precursors: Computational modeling can predict how substituents on the furanone ring or the hydrazinyl moiety will alter the energies of the molecular orbitals and excited states. ajchem-b.com This knowledge can be used to design derivatives with specific absorption wavelengths and photochemical reactivities, effectively tuning the molecule for applications in photochemistry or materials science.
| Computational Method | Application Area | Predicted Property / Outcome |
| Density Functional Theory (DFT) | Mechanistic Investigation | Reaction energy profiles, intermediate stability, electronic properties. ajchem-b.com |
| Quantitative Structure-Activity Relationship (QSAR) | Lead Optimization | Prediction of biological activity based on molecular descriptors. neliti.comresearchgate.net |
| Molecular Docking | Drug Discovery | Binding affinity and mode of interaction with a protein target. nih.gov |
| Molecular Dynamics (MD) Simulation | Biophysical Characterization | Conformational changes of ligand-protein complexes over time. nih.gov |
| Virtual High-Throughput Screening (vHTS) | Hit Identification | Rapid screening of large compound libraries against a biological target. nih.gov |
Q & A
Q. What are the key considerations in designing a synthesis pathway for 4-Hydrazinylfuran-2(5H)-one?
Methodological Answer: Synthesis of this compound requires careful selection of starting materials and reaction conditions. A common approach involves hydrazine derivatives reacting with substituted furanones. For example, cyclocondensation reactions using γ-keto esters or α,β-unsaturated carbonyl compounds can yield hydrazinylfuranone scaffolds. Key parameters include:
- Temperature control (e.g., reflux in ethanol or THF at 60–80°C) to avoid side reactions.
- pH optimization to stabilize the hydrazine group during nucleophilic addition.
- Purification techniques (e.g., column chromatography with silica gel or recrystallization) to isolate the product from byproducts like unreacted hydrazine or oligomers.
Refer to analogous syntheses of 5-Phenylfuran-2(5H)-one derivatives for guidance on regioselectivity and yield optimization .
Table 1: Example Synthesis Parameters from Analogous Studies
| Reaction Type | Starting Material | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclocondensation | γ-Keto ester | Ethanol | 65–78 | |
| Hydrazine addition | α,β-Unsaturated carbonyl | THF | 52–68 |
Q. How can spectroscopic methods (NMR, IR, MS) characterize this compound?
Methodological Answer:
- NMR : Use - and -NMR to confirm the hydrazinyl group (δ ~6–8 ppm for NH protons) and furanone ring protons (δ ~5.5–6.5 ppm). Compare with structurally related compounds like 3-(4-Bromophenyl)-4-(4-hydroxy-anilino)furan-2(5H)-one for peak assignments .
- IR : Look for carbonyl stretching (C=O) at ~1750 cm and N–H bending (hydrazine) at ~1600 cm.
- Mass Spectrometry : High-resolution MS (HRMS) can confirm molecular weight (CHNO, MW 114.06) and fragmentation patterns. Reference studies on 5-Hydroxy-2(5H)-furanone derivatives for validation .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activities of hydrazinylfuranone derivatives?
Methodological Answer: Discrepancies in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) may arise from:
- Variability in assay conditions (e.g., cell line specificity, incubation time).
- Structural modifications (e.g., substituents on the furanone ring altering target binding).
To address contradictions:
Perform dose-response studies across multiple cell lines or microbial strains.
Use computational docking (e.g., AutoDock Vina) to model interactions with enzyme targets like kinases or bacterial efflux pumps.
Validate findings with orthogonal assays (e.g., enzymatic inhibition vs. whole-cell viability).
Refer to interaction studies of 5-Phenylfuran-2(5H)-one with molecular targets for methodological frameworks .
Q. What computational strategies predict the reactivity of this compound in nucleophilic reactions?
Methodological Answer:
- DFT Calculations : Optimize the geometry of this compound using Gaussian or ORCA software. Analyze frontier molecular orbitals (FMOs) to identify nucleophilic (hydrazine NH) and electrophilic (furanone carbonyl) sites.
- Reactivity Descriptors : Calculate Fukui indices to predict regioselectivity in reactions with electrophiles (e.g., alkyl halides).
- Solvent Effects : Simulate solvent polarity (e.g., water vs. DMSO) using continuum solvation models (SMD).
Studies on 5-Hydroxy-2(5H)-furanone’s electronic properties provide foundational models .
Q. How to evaluate the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 25–60°C for 24–72 hours. Monitor degradation via HPLC.
- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t) using first-order models.
- Structural Identification : Isolate degradation products via LC-MS and compare with synthetic standards.
Analogous stability studies on 2(5H)-Furanone derivatives highlight hydrolysis of the lactone ring as a major degradation pathway .
Q. What experimental designs mitigate side reactions during functionalization of this compound?
Methodological Answer: Common side reactions include dimerization or oxidation of the hydrazine group. Mitigation strategies:
- Protection-Deprotection : Use tert-butoxycarbonyl (Boc) groups to shield NH during alkylation.
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation.
- Catalytic Optimization : Employ palladium or copper catalysts for selective cross-coupling (e.g., Suzuki-Miyaura).
Refer to synthetic protocols for 3-(4-Bromophenyl)furan-2(5H)-one derivatives for catalyst selection .
Table 2: Common Side Reactions and Mitigation Strategies
| Side Reaction | Mitigation Strategy | Reference |
|---|---|---|
| Hydrazine oxidation | Use reducing agents (e.g., NaSO) | |
| Lactone ring opening | Avoid aqueous conditions at high pH |
Q. Data Analysis & Interpretation
Q. How to reconcile conflicting spectroscopic data for hydrazinylfuranone derivatives?
Methodological Answer: Contradictions in NMR or MS data may stem from:
- Tautomerism : Hydrazine groups can exist in keto-enol or azo-hydrazone forms. Use variable-temperature NMR to identify dominant tautomers.
- Impurity interference : Compare chromatograms (HPLC/GC) with synthetic standards.
- Crystallographic validation : Resolve ambiguities via single-crystal X-ray diffraction, as demonstrated for 3-(4-Bromophenyl)furan-2(5H)-one derivatives .
Q. What statistical methods analyze dose-dependent biological activity in hydrazinylfuranone studies?
Methodological Answer:
- Dose-Response Curves : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC or IC.
- ANOVA : Compare activity across compound analogs or assay conditions.
- Multivariate Analysis : Use PCA or PLS to correlate structural features (e.g., substituent electronegativity) with bioactivity.
Refer to bioactivity studies of 5-Phenylfuran-2(5H)-one for statistical frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
